N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methylaniline
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Overview
Description
N-[(E)-1-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-(4-methylphenyl)amine is a complex organic compound that belongs to the class of carbazoles. Carbazoles are tricyclic aromatic compounds with a structure similar to that of indoles, and they are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of 9-ethyl-9H-carbazol-3-carbaldehyde with 4-methylphenylhydrazine in the presence of an acid catalyst such as acetic acid. The reaction typically proceeds under mild conditions, and the product is isolated by recrystallization.
Manganese Dioxide Oxidation: Another method involves the oxidation of the intermediate hydrazone using manganese dioxide (MnO2) at room temperature in acetone. This method is advantageous due to its mild conditions and high yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors are used to maintain consistent reaction conditions, and purification steps such as column chromatography or crystallization are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like manganese dioxide (MnO2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: MnO2, KMnO4, acetic acid (catalyst)
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents (e.g., Br2, Cl2), strong bases (e.g., NaOH, KOH)
Major Products Formed:
Oxidation: Carbazole derivatives with various functional groups
Reduction: Reduced carbazole derivatives
Substitution: Halogenated carbazole derivatives
Scientific Research Applications
This compound has several scientific research applications:
Organic Electronics: Due to its conjugated structure, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceuticals, including anticancer and anti-inflammatory agents.
Materials Science: It is used in the creation of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in OLEDs, it acts as an electron transport material, facilitating the movement of electrons within the device. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Molecular Targets and Pathways Involved:
OLEDs: Electron transport layers, hole transport layers
Pharmaceuticals: Enzymes, receptors, signaling pathways
Comparison with Similar Compounds
9H-Carbazole: A simpler carbazole derivative without the ethyl group.
9-Ethyl-9H-carbazole: Similar structure but without the amine group.
N-arylcarbazole derivatives: Variants with different aryl groups attached to the nitrogen atom.
Uniqueness: N-[(E)-1-(9-ethyl-9H-carbazol-3-yl)methylidene]-N-(4-methylphenyl)amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties compared to other carbazole derivatives.
Properties
Molecular Formula |
C22H20N2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-(9-ethylcarbazol-3-yl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C22H20N2/c1-3-24-21-7-5-4-6-19(21)20-14-17(10-13-22(20)24)15-23-18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3 |
InChI Key |
FVMIBELHEAWJMU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)C)C4=CC=CC=C41 |
Origin of Product |
United States |
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